molecular formula C7H16BrN B6319684 2,3-Dimethylpiperidine hydrobromide CAS No. 1050508-99-0

2,3-Dimethylpiperidine hydrobromide

Cat. No.: B6319684
CAS No.: 1050508-99-0
M. Wt: 194.11 g/mol
InChI Key: PUZMLMPUZYHQAO-UHFFFAOYSA-N
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Description

2,3-Dimethylpiperidine hydrobromide is a chemical compound with the molecular formula C7H16BrN. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,3-Dimethylpiperidine hydrobromide are not fully elucidated. Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Cellular Effects

The specific cellular effects of this compound are not well-documented. Piperidine derivatives have been used in the synthesis of biologically active substances such as 11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1), which is used for treating diseases associated with cortisol abnormalities .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Studies on piperidine derivatives suggest that they can interact with various biomolecules. For instance, the denitrification mechanisms of piperidine and its derivatives were studied using self-consistent periodic density functional theory (DFT) .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are not available. Piperidine derivatives have been studied for their effects in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Piperidine derivatives are known to be involved in various metabolic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylpiperidine hydrobromide typically involves the hydrogenation of 2,3-dimethylpyridine. This process can be carried out using a Ru/C catalyst prepared by the impregnation method. The hydrogenation reaction is conducted in a trickle bed reactor under reduction conditions at 300°C in the presence of hydrogen gas .

Industrial Production Methods: In industrial settings, the large-scale production of this compound may involve similar hydrogenation processes, with optimizations for yield and purity. The use of in-situ H2 reduction and moderate oxidation methods can enhance the catalytic activity and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylpiperidine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrogen gas in the presence of a suitable catalyst (e.g., Ru/C) is commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .

Scientific Research Applications

2,3-Dimethylpiperidine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Piperidine: A six-membered heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.

    2,3-Dimethylpyridine: A precursor for the synthesis of 2,3-dimethylpiperidine hydrobromide.

    N-Methylpiperidine: Another piperidine derivative with similar structural features and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dimethylpiperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.BrH/c1-6-4-3-5-8-7(6)2;/h6-8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZMLMPUZYHQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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